molecular formula C25H27NO6 B11145997 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11145997
M. Wt: 437.5 g/mol
InChI Key: NAKPIQDDIACSPY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin derivative functionalized with a benzyloxycarbonyl (Z)-protected aminohexanoate side chain. Its structure combines a chromen-2-one core with a 3,4-dimethyl substitution pattern and a lipophilic ester-linked amino acid derivative. This compound is structurally designed to enhance bioavailability and target-specific interactions, making it relevant in drug discovery and materials science.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C25H27NO6/c1-17-18(2)24(28)32-22-15-20(12-13-21(17)22)31-23(27)11-7-4-8-14-26-25(29)30-16-19-9-5-3-6-10-19/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,26,29)

InChI Key

NAKPIQDDIACSPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine . The final product is usually purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of substituted coumarin esters with variable substituents on the chromenone core and side chains. Below is a detailed comparison with key analogs:

Structural Analogues and Their Properties

Compound Name Core Substituents Side Chain Molecular Formula Molecular Weight Key Features
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate 3,4-dimethyl 6-[(Benzyloxycarbonyl)amino]hexanoate Likely C₂₄H₂₅NO₆ ~447.5 g/mol* Benzyloxycarbonyl (Z) protection enhances stability; methyl groups improve lipophilicity .
6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate 6-Cl, 3,4-dimethyl 6-[(tert-Butoxycarbonyl)amino]hexanoate C₂₅H₃₁ClN₂O₆ 507.98 g/mol Chlorine substitution may enhance electronic effects; tert-butyl group increases steric bulk .
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate 3,6-diCl, 4-methyl 6-[(Benzyloxycarbonyl)amino]hexanoate C₂₄H₂₃Cl₂NO₆ 492.35 g/mol Dichloro substitution likely alters π-electron density; retains Z-protected side chain .
[3-(3,4-Dimethoxyphenyl)-4-oxo-chromen-7-yl] 6-methoxyhexanoate 3-(3,4-dimethoxyphenyl) 6-methoxyhexanoate C₂₄H₂₆O₇ 426.46 g/mol Dimethoxyphenyl group introduces additional aromaticity; methoxy side chain reduces polarity .
(S)-Methyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate N/A (non-coumarin) Bis-Z-protected aminohexanoate C₂₄H₂₇N₂O₆ 454.48 g/mol Dual Z-protection highlights versatility in peptide-coumarin hybrid synthesis .

*Molecular weight estimated based on analogous structures in .

Physicochemical and Stability Considerations

  • Purity : Related compounds in report purities ≥95%, suggesting rigorous chromatographic purification (e.g., silica gel column) is standard for this class .
  • Stability: The Z-protected amino group (benzyloxycarbonyl) is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc-protected analogs require strong acids (e.g., TFA) .

Biological Activity

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a compound belonging to the chromone family, which has garnered attention for its potential biological activities. Chromones and their derivatives have been studied extensively for their antioxidant, anti-inflammatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be outlined as follows:

  • Molecular Formula : C23H24O5
  • Molecular Weight : 380.44 g/mol
  • IUPAC Name : this compound

This compound features a chromone core that is known for its diverse biological activities.

Antioxidant Activity

Research has demonstrated that chromone derivatives exhibit significant antioxidant properties. In vitro assays using DPPH radical scavenging methods have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells. For instance, studies on related chromone compounds have reported IC50 values indicating potent antioxidant activity, suggesting that the introduction of specific substituents can enhance these effects .

Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of chromone derivatives on various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : Compounds similar to 3,4-dimethyl-2-oxo-2H-chromen-7-yl derivatives have shown promising results against MCF-7 cells with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL .
CompoundCell LineIC50 (µg/mL)
Compound AMCF-76.40 ± 0.26
Compound BMCF-722.09
Compound CA5499.54

These findings indicate that structural modifications in the chromone framework can significantly influence their anticancer efficacy.

The mechanisms underlying the biological activities of chromone derivatives often involve:

  • Inhibition of Cell Proliferation : Chromones may induce apoptosis in cancer cells through caspase activation pathways.
  • Antioxidant Mechanisms : They scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
  • Targeting Specific Proteins : Molecular docking studies suggest that these compounds may bind to specific pharmacological targets such as HERA protein and Peroxiredoxins, enhancing their therapeutic potential .

Case Studies

  • Study on Antioxidant Properties : A recent study synthesized a series of chromone derivatives and evaluated their antioxidant capabilities using various assays (DPPH, hydrogen peroxide scavenging). The results indicated that certain modifications led to enhanced antioxidant activity compared to standard antioxidants .
  • Cytotoxicity Evaluation : In a comparative study, several chromone derivatives were tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The study highlighted that specific structural features contributed to increased cytotoxicity and selectivity towards cancer cells .

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